molecular formula C19H15Cl2NO3 B11957730 N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide CAS No. 853333-71-8

N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide

Cat. No.: B11957730
CAS No.: 853333-71-8
M. Wt: 376.2 g/mol
InChI Key: GKDQYKHJKVYMCT-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound. It belongs to the class of furan carboxamides, which are known for their diverse biological activities. This compound is characterized by the presence of chloro and methoxy substituents on the phenyl rings, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 3-chloro-2-methylaniline, under suitable conditions.

    Substitution reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its potential therapeutic properties could be explored for the treatment of diseases.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Interaction with receptors: It could bind to cellular receptors, modulating signal transduction pathways.

    Influence on gene expression: The compound might affect the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)furan-2-carboxamide: Lacks the additional chloro and methoxy groups.

    N-(3-Chloro-4-methoxyphenyl)furan-2-carboxamide: Lacks the 3-chloro-2-methylphenyl group.

    N-(3-Chloro-2-methylphenyl)-5-phenylfuran-2-carboxamide: Lacks the 3-chloro-4-methoxyphenyl group.

Uniqueness

The presence of both chloro and methoxy groups on the phenyl rings of N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide may confer unique chemical and biological properties, such as increased reactivity or enhanced biological activity.

Properties

CAS No.

853333-71-8

Molecular Formula

C19H15Cl2NO3

Molecular Weight

376.2 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-(3-chloro-2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H15Cl2NO3/c1-11-13(20)4-3-5-15(11)22-19(23)18-9-8-16(25-18)12-6-7-17(24-2)14(21)10-12/h3-10H,1-2H3,(H,22,23)

InChI Key

GKDQYKHJKVYMCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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